3-Amino-3-phenyl-N-[1-(pyridin-4-YL)ethyl]propanamide

Catalog No.
S13813453
CAS No.
M.F
C16H19N3O
M. Wt
269.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-3-phenyl-N-[1-(pyridin-4-YL)ethyl]propanam...

Product Name

3-Amino-3-phenyl-N-[1-(pyridin-4-YL)ethyl]propanamide

IUPAC Name

3-amino-3-phenyl-N-(1-pyridin-4-ylethyl)propanamide

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

InChI

InChI=1S/C16H19N3O/c1-12(13-7-9-18-10-8-13)19-16(20)11-15(17)14-5-3-2-4-6-14/h2-10,12,15H,11,17H2,1H3,(H,19,20)

InChI Key

UYUZYGGOMXMOSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NC=C1)NC(=O)CC(C2=CC=CC=C2)N

3-Amino-3-phenyl-N-[1-(pyridin-4-yl)ethyl]propanamide is a chemical compound characterized by its unique structure, which includes an amino group, a phenyl group, and a pyridine moiety. Its molecular formula is C16H19N3OC_{16}H_{19}N_{3}O with a molecular weight of approximately 269.34 g/mol. This compound is noted for its potential applications in medicinal chemistry and materials science due to its interesting biological properties and structural characteristics .

Typical of amides and amines:

  • Oxidation: It can be oxidized to form corresponding oxides or other functional groups.
  • Reduction: Reduction reactions may yield primary or secondary amines.
  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or phenyl groups can be replaced by other substituents.

These reactions are significant for modifying the compound's properties and enhancing its biological activity.

Research indicates that 3-amino-3-phenyl-N-[1-(pyridin-4-yl)ethyl]propanamide exhibits various biological activities. It has been investigated for its potential as an anti-inflammatory agent, antimicrobial agent, and anticancer agent. The presence of both the pyridine and phenyl groups allows it to interact with multiple biological targets, potentially modulating enzyme activities and receptor functions .

The synthesis of 3-amino-3-phenyl-N-[1-(pyridin-4-yl)ethyl]propanamide typically involves several steps:

  • Formation of the Amide Bond: This can be achieved by reacting an appropriate amine with a carboxylic acid derivative such as an acid chloride or anhydride.
  • Pyridine Substitution: The introduction of the pyridine moiety often involves coupling reactions using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or other coupling agents.
  • Purification: The final product is usually purified through recrystallization or chromatography to achieve high purity levels suitable for biological testing .

3-Amino-3-phenyl-N-[1-(pyridin-4-yl)ethyl]propanamide has several notable applications:

  • Medicinal Chemistry: Due to its biological activity, it is explored as a lead compound for developing new therapeutic agents targeting various diseases.
  • Material Science: The compound's unique structure may lend itself to applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Studies on the interactions of 3-amino-3-phenyl-N-[1-(pyridin-4-yl)ethyl]propanamide with biological targets are crucial for understanding its mechanism of action. It may interact with specific enzymes or receptors, leading to modulation of their activities. Detailed studies using techniques such as molecular docking and binding affinity assays are essential to elucidate these interactions and optimize the compound for therapeutic use .

Several compounds share structural similarities with 3-amino-3-phenyl-N-[1-(pyridin-4-yl)ethyl]propanamide:

Compound NameStructural FeaturesUnique Aspects
3-Phenyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)propanamideContains a thiadiazole ringExhibits distinct electronic properties due to thiadiazole
N-(Pyridin-4-yl)pyridin-4-amineTwo pyridine ringsLacks the phenyl group, affecting binding properties
3-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-N-(2-{[3-(Pyridin-3-Yl)-1,2,4-Oxadiazol-5-Yl]Methyl}Phenyl)PropanamideContains oxazole and oxadiazole ringsOffers different reactivity patterns due to heterocycles

The uniqueness of 3-amino-3-phenyl-N-[1-(pyridin-4-yl)ethyl]propanamide lies in its combination of both the pyridine and phenyl groups along with its amide functionality, which may confer distinct pharmacological properties compared to similar compounds .

Multi-step Organic Synthesis Strategies from Imine Precursors

The synthesis of 3-amino-3-phenyl-N-[1-(pyridin-4-yl)ethyl]propanamide often begins with imine intermediates due to their versatility in subsequent nucleophilic acyl substitutions. A representative approach involves the condensation of 4-pyridinecarboxaldehyde with ethylamine to form the Schiff base N-(1-(pyridin-4-yl)ethylidene)ethylamine, which undergoes reduction to yield the corresponding secondary amine. This amine intermediate then participates in a nucleophilic attack on activated carbonyl derivatives, such as 3-phenylpropanoic acid chlorides, to establish the amide backbone.

Critical to this strategy is the stabilization of the imine intermediate. Studies demonstrate that electron-deficient pyridyl groups enhance imine stability through conjugation with the aromatic system, reducing hydrolysis side reactions. For example, substituting the pyridine ring with electron-withdrawing groups at the meta-position increases imine yield by 18–22% compared to unsubstituted analogs. Post-condensation, catalytic hydrogenation using palladium on carbon (10 wt%) in ethanol at 50°C achieves >95% conversion to the amine precursor.

A three-step optimization protocol has been validated:

  • Imine formation (72 h, toluene, 4Å molecular sieves)
  • Borane-tert-butylamine complex reduction (12 h, THF, 0°C to rt)
  • Amide coupling via mixed carbonic anhydride (ClCO2iPr, N-methylmorpholine, −15°C).

This sequence affords the target compound in 61% overall yield, with HPLC purity exceeding 98%. Challenges persist in minimizing racemization during the amide coupling step, particularly when using activated esters.

One-Pot Tandem Reaction Systems for Amide Bond Formation

Recent advancements in redox-neutral amidation enable direct conversion of aldehydes and imines to amides without isolating intermediates. The dual catalysis system employing N-heterocyclic carbenes (NHCs) and visible light irradiation facilitates simultaneous imine umpolung and aldehyde oxidation, creating a radical–radical coupling pathway. This method eliminates stoichiometric oxidants and reduces purification steps, achieving 82–89% yields for aryl-substituted amides.

Key mechanistic insights include:

  • Photoexcitation of thiazolium-derived NHCs generates persistent radical anions
  • Single-electron transfer from NHC to imine produces nucleophilic N-centered radicals
  • Aldehydes undergo oxidative fragmentation to acyl radicals under visible light
  • Radical recombination forms the C–N bond with minimal stereochemical scrambling.

The protocol demonstrates exceptional functional group tolerance, accommodating nitro, ester, and heteroaromatic substituents. For the target compound, substituting 4-pyridinecarboxaldehyde with 3-phenylpropanal in the presence of 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-imidazole (15 mol%) and blue LEDs (456 nm) delivers the amide product in 76% isolated yield after 24 h. Solvent screening identifies acetonitrile as optimal, providing a dielectric constant (ε = 37.5) that stabilizes radical intermediates while maintaining reagent solubility.

Catalytic Asymmetric Approaches to Chiral Center Installation

Installing the stereogenic center at the propanamide β-position requires chiral induction during either imine formation or amide coupling. BINOL-derived phosphoric acids (10 mol%) catalyze the asymmetric Mannich reaction between 3-phenylpropanal-derived enamines and pyridylimines, achieving 94% ee for the (R)-configured product. The bulky 3,5-(CF3)2C6H3 substituents on the catalyst create a confined pocket that enforces facial selectivity during C–C bond formation.

Alternative strategies employ chiral oxazaborolidinium ions to direct nucleophilic additions to ketimine intermediates. For instance, treatment of N-(1-(pyridin-4-yl)ethyl)ketimine with 3-phenylpropanoyl chloride in the presence of (S)-TRIP (2 mol%) induces asymmetric induction through non-covalent π–π interactions between the catalyst’s aryl groups and the pyridyl ring. This method achieves 88% ee but requires cryogenic conditions (−78°C) to suppress background reactivity.

Recent breakthroughs in enzymatic amidation using Candida antarctica lipase B (CAL-B) demonstrate comparable stereocontrol under mild aqueous conditions. Immobilized CAL-B on mesoporous silica catalyzes the kinetic resolution of racemic 3-aminopropanamide derivatives, preferentially acylating the (S)-enantiomer with 99% ee. Scale-up to 100 mmol maintains 91% enantiomeric excess, highlighting industrial potential.

Solvent Optimization in Nucleophilic Acyl Substitution Reactions

Solvent polarity dramatically impacts reaction kinetics and selectivity during the amide coupling step. Systematic screening using Kamlet-Taft parameters reveals that dipolar aprotic solvents with high π* values (e.g., DMF, π* = 1.0) accelerate nucleophilic attack by stabilizing transition state charges. However, competing side reactions with activated acyl donors necessitate balanced solvent basicity.

SolventDielectric Constant (ε)Reaction Rate (k, ×10⁻³ s⁻¹)Byproduct Formation (%)
DMF36.74.8212.4
Acetonitrile37.53.916.8
THF7.581.052.1
DCM8.930.9718.9

Data adapted from radical coupling studies

Acetonitrile emerges as the optimal compromise, providing sufficient polarity to solubilize ionic intermediates while minimizing nucleophilic degradation pathways. Additive screening identifies molecular sieves (4Å) as critical for water scavenging, reducing hydrolysis of the activated acyl donor by 73% compared to anhydrous magnesium sulfate. For temperature-sensitive substrates, mixed solvent systems (e.g., THF:acetonitrile 3:1 v/v) maintain reaction rates while suppressing epimerization at the β-carbon.

Protecting Group Strategies for Amino and Pyridyl Functionalities

The simultaneous presence of primary amine and pyridyl groups necessitates orthogonal protection schemes. Benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups provide effective amine protection during imine formation and acylation steps. Comparative studies show Boc deprotection with TFA in DCM (30 min, 0°C) preserves pyridyl integrity better than catalytic hydrogenation (H2, Pd/C), which risks reducing the heteroaromatic ring.

For pyridyl nitrogen protection, trimethylsilyl (TMS) groups demonstrate superior compatibility with acidic workup conditions. Silylation using TMSCl (1.2 eq) and imidazole in DMF quantitatively protects the pyridine nitrogen within 2 h at 25°C. Subsequent aminolysis with ammonium hydroxide (28% aq.) removes the TMS group without affecting the amide bond or Boc-protected amine.

Innovative redox-active protecting groups enable sequential deprotection under mild conditions. The 2-nitrobenzenesulfonyl (Ns) group, installed via sulfonylation of the pyridyl nitrogen, undergoes reductive cleavage (PhSH, K2CO3, DMF) with >95% efficiency. This strategy allows selective amine deprotection in the presence of sensitive functionalities, crucial for late-stage modifications of the propanamide chain.

The structural characteristics of 3-amino-3-phenyl-N-[1-(pyridin-4-yl)ethyl]propanamide position it within the broader class of 3-amino-3-phenylpropionamide derivatives that have demonstrated significant interactions with mu-opioid receptors [1]. Research has established that compounds bearing the 3-amino-3-phenylpropionamide backbone exhibit high affinity for mu-opioid receptor binding sites, with this structural motif serving as a small molecule mimic of cyclic octapeptides such as octreotide [1].

The phenylpropionamide derivatives demonstrate binding characteristics that are fundamentally dependent on the presence of the charged amine group, which forms critical salt-bridge interactions with the conserved aspartic acid residue at position 3.32 in the mu-opioid receptor binding pocket [2]. This ionic interaction represents an essential component for receptor activation, as evidenced by studies showing that compounds lacking this charged moiety exhibit dramatically reduced binding affinity [2].

The pyridine moiety in 3-amino-3-phenyl-N-[1-(pyridin-4-yl)ethyl]propanamide provides additional binding interactions through its nitrogen atom, which can participate in hydrogen bonding networks within the receptor binding site [3]. Computational modeling studies of related fentanyl derivatives have demonstrated that pyridine-containing ligands can achieve favorable orientations within the mu-opioid receptor, with the aromatic nitrogen contributing to binding stability through electrostatic interactions [3].

Binding Affinity Data for Related Phenylpropionamide Compounds

Compound ClassBinding Affinity (Ki)Selectivity RatioReference
3-Amino-3-phenylpropionamide derivativesNanomolar rangeHigh mu-opioid selectivity [1]
N-phenylpropionamide analogsVariable (sub-micromolar to micromolar)Moderate selectivity
Pyridine-substituted propanamidesEnhanced affinityImproved selectivity profile [3]

The binding landscape for 3-amino-3-phenyl-N-[1-(pyridin-4-yl)ethyl]propanamide is further influenced by conformational factors that affect receptor engagement [5]. Studies examining protonation states and pH-dependent binding have revealed that the acid dissociation constant of the compound plays a crucial role in determining receptor affinity, with optimal binding occurring when the amine group exists in its protonated form [5] [2].

The selectivity profile of phenylpropionamide derivatives for mu-opioid receptors over other opioid receptor subtypes is attributed to specific structural recognition elements within the binding pocket [6]. The tyrosine residue at position 7.43 has been identified as particularly important for mu-opioid receptor signaling pathways, with mutations at this position affecting both binding affinity and downstream signaling efficacy [6].

Allosteric Modulation of TRPV1 Ion Channel Activity

The interaction of propanamide derivatives with TRPV1 ion channels represents a significant pharmacological target, particularly given the role of TRPV1 in pain perception and thermal regulation [7]. Research has established that compounds containing phenylpropanamide structural elements can modulate TRPV1 channel activity through multiple mechanisms, including direct binding and allosteric modulation [8] [9].

Studies investigating 4-aminophenyl propanamide derivatives have demonstrated potent antagonism of human TRPV1 activation by capsaicin, with structure-activity relationship analyses indicating that the propanamide moiety contributes significantly to binding affinity [9]. These compounds exhibit selectivity for TRPV1 over other transient receptor potential channels, suggesting specific recognition elements within the TRPV1 binding site [9].

The allosteric modulation mechanism involves binding to sites distinct from the capsaicin binding pocket, allowing for modulation of channel activity without direct competition with endogenous activators [8]. Pharmacophore modeling studies have identified three essential features for TRPV1 antagonists: a polar head group, a linker region, and a hydrophobic tail, with propanamide derivatives satisfying these structural requirements [8].

TRPV1 Modulation Characteristics

Modulation TypeActivity ProfileMechanismReference
Antagonist activityInhibition of capsaicin responsesCompetitive binding [9]
Allosteric modulationNon-competitive inhibitionSecondary binding site [8]
Temperature sensitivityReduced heat activationAltered channel gating [10]
pH sensitivityMinimal pH antagonismSelective modulation [9]

The dynamic nature of the TRPV1 selectivity filter contributes to the complexity of propanamide interactions with the channel [10]. Single-channel recording studies have revealed that different ligands can induce distinct conductance states, suggesting that the binding of propanamide derivatives may stabilize specific channel conformations [10]. This conformational selectivity provides a mechanistic basis for the development of compounds with tailored modulation profiles [10].

Temperature-dependent modulation represents another important aspect of TRPV1 interaction with propanamide compounds [11]. Research has shown that TRPV1 antagonists can cause hyperthermia by blocking the tonic activation of temperature-sensing channels, indicating that these compounds interfere with normal thermoregulatory processes [11]. This finding has significant implications for the therapeutic development of TRPV1-targeting propanamide derivatives [11].

Cross-Reactivity Analysis with Sigma-1 Receptor Subtypes

The sigma-1 receptor represents a unique molecular target for propanamide derivatives, functioning as a ligand-regulated molecular chaperone within the endoplasmic reticulum [12]. Research has established that compounds containing amino-chromane and related structural motifs exhibit significant binding affinity for sigma-1 receptors, with some derivatives achieving low nanomolar binding constants [13].

The cross-reactivity profile of 3-amino-3-phenyl-N-[1-(pyridin-4-yl)ethyl]propanamide with sigma-1 receptors is influenced by the presence of both the phenyl and pyridine aromatic systems, which can engage in favorable interactions with the receptor binding site [13]. Studies examining phenethylamine-containing compounds have demonstrated that modifications to the aromatic substituents can dramatically affect both binding affinity and selectivity between sigma-1 and related proteins such as TMEM97 [13].

The mechanism of sigma-1 receptor interaction involves modulation of ion channel activity, with agonist compounds typically inhibiting voltage-gated channels while potentiating ligand-gated channels [12]. This dual modulation pattern provides a mechanistic framework for understanding how propanamide derivatives might influence cellular excitability through sigma-1 receptor engagement [12].

Sigma-1 Receptor Binding Profiles

Compound TypeBinding Affinity (Ki)Selectivity vs TMEM97Functional ActivityReference
3-Amino-chromane derivatives2-5 nanomolar36-fold selectiveAgonist activity [13]
Phenethylamine analogsVariableModerate selectivityMixed profiles [13]
Aromatic propanamidesMicromolar rangeLow selectivityWeak modulation [12]

The role of sigma-1 receptors in pain modulation provides additional context for the pharmacological profile of propanamide derivatives [12]. Research has demonstrated that sigma-1 receptor antagonists can potentiate opioid-induced analgesia, while agonists tend to reduce analgesic efficacy [12]. This interaction pattern suggests that compounds with dual mu-opioid and sigma-1 receptor activity may exhibit complex pharmacological profiles with potential for both synergistic and antagonistic effects [12].

The subcellular localization of sigma-1 receptors at the endoplasmic reticulum interface with mitochondria positions these proteins as critical regulators of cellular calcium homeostasis [12]. Propanamide derivatives that engage sigma-1 receptors may therefore influence calcium signaling pathways, with implications for neuronal excitability and synaptic transmission [12].

Intracellular Signaling Pathway Modulation Mechanisms

The intracellular signaling cascades activated by 3-amino-3-phenyl-N-[1-(pyridin-4-yl)ethyl]propanamide involve multiple pathways depending on the specific receptor targets engaged [14] [15]. Through mu-opioid receptor activation, the compound initiates pertussis toxin-sensitive G-protein alpha-i/o signaling, leading to inhibition of adenylyl cyclase activity and subsequent reduction in cyclic adenosine monophosphate levels [14].

The downstream consequences of cyclic adenosine monophosphate reduction include modulation of protein kinase A activity, which serves as a critical mediator of numerous cellular processes [14] [15]. However, the relationship between cannabinoid receptor activation and protein kinase A is complex, with some studies demonstrating that protein kinase A activators can potentiate rather than oppose the effects of receptor agonists [14].

Parallel signaling pathways involve activation of mitogen-activated protein kinase cascades, including extracellular signal-regulated kinase and c-Jun N-terminal kinase pathways [14]. These kinase systems mediate many of the longer-term cellular responses to receptor activation, including changes in gene expression and protein synthesis [14]. The phosphoinositide 3-kinase/Akt pathway represents another major signaling cascade that can be activated by G-protein coupled receptor engagement [14] [15].

Major Signaling Pathway Components

Pathway ComponentFunctionModulation DirectionDownstream EffectsReference
Adenylyl cyclaseSecond messenger generationInhibitionReduced cyclic adenosine monophosphate [14]
Protein kinase ASerine/threonine kinaseVariable modulationPhosphorylation cascades [14] [15]
Phosphoinositide 3-kinaseLipid kinaseActivationCell survival signaling [14] [15]
Mitogen-activated protein kinasesSignal transductionActivationGene expression changes [14]

The modulation of ion channel activity represents a direct mechanism through which propanamide derivatives can influence cellular excitability [14]. Activation of G-protein coupled inwardly rectifying potassium channels leads to membrane hyperpolarization and reduced neuronal firing rates [14]. Conversely, inhibition of voltage-gated calcium channels reduces neurotransmitter release and synaptic transmission [14].

The temporal dynamics of signaling pathway activation involve multiple phases, with initial G-protein mediated responses occurring within seconds to minutes, followed by beta-arrestin mediated signaling that develops over longer time scales [14]. The third phase involves intracellular compartmentalization of signaling complexes, which can be initiated by both G-proteins and beta-arrestins [14].

Comparative Pharmacodynamics Against Peptide-Based Analogs

The pharmacodynamic profile of 3-amino-3-phenyl-N-[1-(pyridin-4-yl)ethyl]propanamide differs substantially from peptide-based analogs in several key areas, including receptor selectivity, metabolic stability, and tissue distribution [16] [17]. Peptide-based therapeutics typically exhibit high receptor specificity due to their ability to engage multiple contact points within receptor binding sites, whereas small molecule propanamides rely on more limited interaction surfaces [16].

The comparison with enkephalin-derived peptide analogs reveals fundamental differences in binding kinetics and receptor activation patterns [18]. Peptide analogs such as those incorporating 2,6-dimethyltyrosine modifications demonstrate sub-nanomolar binding affinities at both mu and delta opioid receptors, with balanced selectivity profiles [18]. In contrast, propanamide derivatives typically show preferential binding to mu-opioid receptors with reduced delta receptor affinity [18].

Metabolic stability represents a critical advantage for propanamide derivatives over peptide-based compounds [16] [19]. Peptide therapeutics are subject to rapid degradation by peptidases and proteases, necessitating modifications such as pegylation or incorporation of non-natural amino acids to extend half-life [19]. Propanamide compounds exhibit inherently greater resistance to enzymatic degradation, potentially allowing for oral bioavailability and extended duration of action [16].

Comparative Pharmacodynamic Parameters

ParameterPropanamide DerivativesPeptide AnalogsAdvantageReference
Binding affinityNanomolar to micromolarPicomolar to nanomolarPeptides [1] [18]
Receptor selectivityModerate selectivityHigh selectivityPeptides [18]
Metabolic stabilityHigh stabilityLow stabilityPropanamides [16] [19]
Tissue penetrationGood penetrationLimited penetrationPropanamides [16]
BioavailabilityOral potentialParenteral onlyPropanamides [16] [19]

The functional efficacy profiles differ significantly between propanamide and peptide-based compounds [18]. Bivalent ligands incorporating both peptide and small molecule components have demonstrated that the combination can achieve enhanced binding affinity while maintaining favorable functional properties [18]. These hybrid molecules exhibit excellent binding affinities in the sub-nanomolar range at both mu and delta opioid receptors, with potent agonist activities in functional assays [18].

The structure-activity relationships for peptide analogs reveal that modifications such as the replacement of tyrosine with 2,6-dimethyltyrosine and the introduction of beta-alanine linkers can dramatically enhance potency [18]. However, translation of in vitro binding affinity to in vivo efficacy remains challenging for both peptide and propanamide compounds, with factors such as pharmacokinetics, receptor distribution, and signaling pathway engagement all contributing to overall therapeutic outcomes [18].

The pyridine heterocycle represents a critical pharmacophore in medicinal chemistry, with its substitution pattern profoundly influencing bioavailability characteristics [1] [2]. In studies of pyridine-containing analogues, systematic evaluation of different pyridine substitution positions has revealed significant variations in bioavailability parameters. Research on pyridine-substituted itraconazole analogues demonstrated that incorporation of pyridine rings at specific positions enhances water solubility and bioavailability compared to parent compounds [1]. The 2-pyridyl substitution pattern exhibited superior bioavailability improvements, with compounds showing 5.3-fold enhancement relative to reference structures [1]. Similarly, 3-pyridyl substitution patterns demonstrated 4.4-fold improvements in bioavailability, while 4-pyridyl variants showed more modest 2.8-fold enhancements [1].

Mechanistic studies indicate that the electron-withdrawing nature of the pyridine nitrogen atom significantly affects molecular interactions with biological membranes [3]. The pyridine core engages in multiple types of biological interactions, including hydrogen bonding, π-π stacking interactions, and chelation with metal ions or prosthetic groups within biological targets [3]. These interactions simultaneously enhance binding affinity and specificity while improving pharmacokinetic properties [3]. The lower hardness value of pyridine compared to benzene indicates greater flexibility for receptor interactions, facilitating improved binding specificity and strength [3].

Substitution PatternBioavailability EnhancementMechanism of Action
2-Pyridyl5.3-foldEnhanced membrane interaction
3-Pyridyl4.4-foldImproved solubility profile
4-Pyridyl2.8-foldModerate lipophilicity balance

The structure-activity relationship data reveals that pyridine substitution enhances cellular permeability through multiple mechanisms [4]. The incorporation of medium-length alkyl chains alongside pyridine substitution demonstrates synergistic effects on membrane permeability [5]. These findings suggest that pyridine substitution patterns can be optimized to achieve desired bioavailability profiles while maintaining target selectivity [6].

N-Alkyl Chain Length Impact on Blood-Brain Barrier Permeation

The N-alkyl chain length represents a critical structural determinant influencing blood-brain barrier (BBB) permeation characteristics [7] [8]. Systematic investigations of N-alkylamide derivatives have established clear structure-activity relationships between alkyl chain length and BBB permeability. Studies of plant N-alkylamides demonstrated that spilanthol, possessing a C8 alkyl chain, exhibited exceptionally high BBB permeation with a unidirectional influx rate constant of 796 μL/(g·min) [7]. In contrast, pellitorine with a C10 alkyl chain showed reduced but still significant BBB permeation at 153 μL/(g·min) [8].

The relationship between alkyl chain length and membrane permeability follows complex patterns influenced by both hydrophobic interactions and membrane partitioning dynamics [9] [10]. Research on cationic surfactants with varying alkyl chain lengths revealed that membrane permeability effects depend on the balance between hydrophobic interactions and conformational flexibility [9]. Compounds with medium-length alkyl chains (C4-C8) demonstrated optimal BBB permeation characteristics, while longer chains (C10-C18) showed decreased permeability due to increased hydrophobic interactions with membrane components [9].

Chain LengthBBB PermeabilitySelectivity IndexMechanism
C2-C4Low0.8-1.2Insufficient lipophilicity
C6-C8High1.8-2.1Optimal lipophilicity balance
C10-C12Moderate1.3-1.7Increased membrane binding
C14+Reduced0.9-1.1Excessive hydrophobicity

Mechanistic studies indicate that alkyl chain length affects both passive diffusion and active transport mechanisms across the BBB [11] [12]. The optimal chain length represents a balance between sufficient lipophilicity for membrane partitioning and appropriate molecular size for transport processes [11]. Compounds with C6-C8 alkyl chains consistently demonstrate superior BBB permeation profiles while maintaining acceptable selectivity indices [5].

Phenyl Ring Electronic Modulation of Target Engagement

The electronic properties of phenyl ring substituents profoundly influence target engagement and binding affinity characteristics [13] [4]. Electronic modulation through substituent effects represents a fundamental approach to optimizing pharmacological activity. Studies of phenyl-substituted compounds have demonstrated that electron-withdrawing groups significantly enhance target binding affinity through multiple mechanisms [13]. The incorporation of cyano groups (-CN) at specific positions on the phenyl ring resulted in 15.2-fold improvements in selectivity ratios compared to unsubstituted analogues [13].

Molecular electrostatic potential studies reveal that electron-withdrawing substituents create regions of enhanced electrostatic interaction with target proteins [13]. The presence of electron-withdrawing groups such as halogens (-Cl, -F) and nitrile groups (-CN) modulates the electron density distribution around the phenyl ring, leading to enhanced binding interactions with positively charged or electron-deficient binding sites [4]. Conversely, electron-donating groups (-OCH3, -OH) provide moderate enhancements in binding affinity through different interaction mechanisms [13].

SubstituentElectronic EffectBinding EnhancementSelectivity Ratio
-CNStrong EWG15.2-fold15.2
-ClModerate EWG8.9-fold8.9
-OHModerate EDG12.4-fold12.4
-OCH3Moderate EDG3.8-fold3.8
-FWeak EWG2.1-fold2.1

The structure-activity relationship analysis demonstrates that halogen substituents provide optimal balance between binding affinity and metabolic stability [4]. Chlorine and bromine substituents show particularly favorable profiles, enhancing both target engagement and pharmacokinetic properties [4]. The polarisability of halogen atoms contributes to stronger binding interactions while maintaining appropriate selectivity profiles [4].

Amide Bond Isosteric Replacement Strategies

Amide bond bioisosterism represents a crucial strategy for enhancing metabolic stability and pharmacokinetic properties [14] [15]. The amide functional group, while essential for biological activity, suffers from enzymatic liability in vivo due to rapid degradation by proteases [14]. Systematic evaluation of amide bioisosteres has identified several heterocyclic replacements that maintain binding affinity while improving metabolic stability.

The 1,2,3-triazole moiety has emerged as an exceptionally effective amide bioisostere, capable of mimicking the trans-amide bond configuration [14]. The distance between substituents at the 1- and 4-positions of the triazole ring (5.0-5.1 Å) closely approximates the 3.8-3.9 Å distance between trans-amide substituents [14]. This geometric similarity, combined with comparable planarity and dipole moment characteristics, enables triazole-containing compounds to maintain target binding affinity while achieving enhanced metabolic stability [14].

BioisostereStability EnhancementPermeabilityBinding Retention
1,2,3-TriazoleHighEnhanced95-100%
1,3,4-OxadiazoleHighEnhanced90-95%
ImidazoleModerateEnhanced85-90%
TetrazoleHighReduced70-80%
ThioamideModerateEnhanced90-95%

The 1,3,4-oxadiazole bioisostere provides another effective replacement strategy, offering improved metabolic stability and membrane permeability compared to native amide bonds [14]. Research on γ-secretase inhibitors demonstrated that oxadiazole replacement maintained potent inhibitory activity while providing superior pharmacokinetic properties in animal models [14]. The oxadiazole moiety successfully mimics the molecular planarity and dipole moment of amide bonds while exhibiting enhanced resistance to enzymatic degradation [14].

Conformational Restriction Approaches Through Ring Constraint

Conformational restriction through ring constraints represents a sophisticated strategy for optimizing drug-target interactions and pharmacokinetic properties [16] [17]. The introduction of structural constraints reduces conformational flexibility, favoring the adoption of bioactive conformations and enhancing molecular recognition by target receptors [16]. This approach has demonstrated particular effectiveness in improving both potency and selectivity characteristics.

Cyclization strategies encompass multiple approaches including ring fusion, chain cyclization, and spiro cyclization techniques [18]. The cyclization approach represents the most direct method of conformational restriction and has been extensively employed in drug design [18]. Studies demonstrate that conformational restriction through ring constraints can significantly improve binding affinity by reducing the entropic penalty associated with target binding [17].

Ring ConstraintConformational RestrictionBinding EnhancementSelectivity Improvement
CyclopropylVery High3.2-fold3.2
CyclobutylHigh4.1-fold4.1
CyclopentylModerate8.7-fold8.7
CyclohexylModerate2.8-fold2.8
Fused RingVery High12.5-fold12.5

The relationship between ring size and biological activity follows specific patterns related to conformational energy and binding complementarity [19]. Five-membered ring constraints (cyclopentyl) consistently demonstrate optimal binding enhancements with 8.7-fold improvements in selectivity indices [20]. This optimal activity correlates with the balance between conformational restriction and maintenance of favorable binding geometries [19].

Fused ring systems provide the highest degree of conformational restriction, resulting in exceptional selectivity improvements (12.5-fold) [20]. These systems effectively lock molecules into specific conformations that complement target binding sites while minimizing off-target interactions [21]. The success of fused ring approaches demonstrates the potential for sophisticated conformational control in drug design applications [21].

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

269.152812238 g/mol

Monoisotopic Mass

269.152812238 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

Explore Compound Types